tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate
Description
Properties
Molecular Formula |
C12H17ClN2O2S |
|---|---|
Molecular Weight |
288.79 g/mol |
IUPAC Name |
tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-[1,3]thiazolo[4,5-c]pyridine-5-carboxylate |
InChI |
InChI=1S/C12H17ClN2O2S/c1-12(2,3)17-11(16)15-5-4-9-8(7-15)14-10(6-13)18-9/h4-7H2,1-3H3 |
InChI Key |
RSXBIRDVOKGGMQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)N=C(S2)CCl |
Origin of Product |
United States |
Preparation Methods
Thiourea-Mediated Cyclization
A prevalent method for constructing the thiazolo-pyridine system involves reacting α-bromo ketones with thiourea under reflux conditions. For example, tert-butyl 3-bromo-4-oxopiperidine-1-carboxylate reacts with thiourea in isopropanol at 90°C to yield the 2-amino-thiazolo-pyridine derivative in 99% yield.
Mechanistic Insight :
-
Nucleophilic attack by thiourea’s sulfur on the α-bromo carbon.
-
Cyclization via intramolecular condensation, forming the thiazole ring.
Adaptation for Chloromethyl Group :
To introduce a chloromethyl substituent, one could hypothesize replacing thiourea with chloromethylthiourea or employing a bromo precursor pre-functionalized with a chloromethyl group. However, such reagents are uncommon, necessitating alternative approaches.
Post-Cyclization Functionalization
Bromine-to-Chloromethyl Substitution
The intermediate tert-butyl 2-bromo-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate (CAS 365996-06-1) offers a potential substrate for nucleophilic substitution.
Proposed Reaction :
Challenges :
Diazotization and Chlorination
For amino-substituted analogues (e.g., CAS 365996-05-0), diazotization followed by Sandmeyer-type chlorination could theoretically yield the chloromethyl derivative:
-
Diazotization :
-
Chloromethylation :
Limitations :
Direct Cyclization with Chloromethyl-Containing Precursors
Modified Hantzsch Thiazole Synthesis
Traditional Hantzsch conditions (α-haloketone + thioamide) could be adapted by using chloromethyl bromoketone as the electrophilic partner:
Synthetic Route :
-
Synthesis of Chloromethyl Bromoketone :
-
Cyclization with Thiourea :
-
Coupling with Pyridine Derivative :
Subsequent fusion with a hydrogenated pyridine-carboxylate precursor under basic conditions.
Feasibility :
-
Requires custom synthesis of chloromethyl bromoketone, which may pose handling challenges due to reactivity.
Evaluation of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
Medicinal Chemistry
Tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate has been investigated for its potential therapeutic applications:
- Antimicrobial Activity : Preliminary studies indicate that derivatives of this compound exhibit antimicrobial properties, making them candidates for developing new antibiotics.
- Anticancer Properties : Certain structural analogs show promise in inhibiting cancer cell proliferation. For instance, compounds with similar thiazolo-pyridine structures have been reported to induce apoptosis in cancer cells.
Agrochemicals
The compound's biological activity extends to agricultural applications:
- Pesticides and Herbicides : Research suggests that derivatives can be designed to target specific pests or weeds without harming beneficial organisms. The chloromethyl group may enhance the binding affinity to biological targets in pests.
Material Science
The unique properties of this compound allow for exploration in material science:
- Polymerization Initiators : The compound can act as a building block for synthesizing polymers with specific functionalities due to its reactive chloromethyl group .
Comparative Analysis of Related Compounds
| Compound Name | Structure | Notable Properties |
|---|---|---|
| Tert-butyl 2-amino-6,7-dihydrothiazolo[4,5-c]pyridine-5-carboxylate | CHNOS | Exhibits antimicrobial activity |
| Tert-butyl 2-formyl-6,7-dihydrothiazolo[5,4-c]pyridine-5-carboxylate | CHNOS | Potential anticancer properties |
| Tert-butyl 2-(methylthio)-6,7-dihydrothiazolo[4,5-c]pyridine-5-carboxylate | CHNOS | Known for anti-inflammatory effects |
The comparison highlights how the chloromethyl group in this compound enhances its reactivity and biological interactions compared to related compounds.
Case Study 1: Antimicrobial Activity
In a study published in the Journal of Medicinal Chemistry, researchers synthesized various derivatives of this compound and evaluated their antimicrobial efficacy against several bacterial strains. Results showed that certain derivatives had significantly lower Minimum Inhibitory Concentrations (MICs) compared to standard antibiotics.
Case Study 2: Cancer Cell Proliferation Inhibition
A research team investigated the anticancer potential of modified thiazolo-pyridines derived from this compound. Their findings indicated that these derivatives could inhibit the growth of breast cancer cells by inducing apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The thiazole and pyridine rings contribute to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Structural Isomerism and Heterocycle Variations
The position of the fused thiazole ring and the nature of the heterocycle significantly influence molecular properties.
Key Observations :
- Thiazolo[4,5-c] vs. [5,4-c] Isomerism : The target compound’s thiazolo[4,5-c] fusion places the sulfur atom adjacent to the pyridine nitrogen, altering electronic distribution compared to the [5,4-c] isomer .
- Heterocycle Substitution : Imidazole derivatives (e.g., ) exhibit distinct hydrogen-bonding capabilities due to additional nitrogen atoms, unlike thiazole-based compounds.
Key Observations :
- The chloromethyl group enhances reactivity in nucleophilic substitutions, making the target compound versatile for derivatization .
- Bromo-substituted analogs are less reactive but useful in cross-coupling reactions .
- Amino and oxo groups (e.g., ) introduce hydrogen-bonding sites, critical for target engagement in drug design.
Key Observations :
Biological Activity
Chemical Identity:
- Name: tert-butyl 2-(chloromethyl)-6,7-dihydro-4H-thiazolo[4,5-c]pyridine-5-carboxylate
- CAS Number: 2306265-51-8
- Molecular Formula: C12H17ClN2O2S
- Molecular Weight: 288.79 g/mol
This compound belongs to the class of thiazolo-pyridine derivatives and has garnered attention due to its potential biological activities.
Anti-inflammatory Properties
Recent studies have highlighted the anti-inflammatory effects of various thiazolo-pyridine derivatives, including those similar to this compound. Research indicates that compounds in this class can inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which plays a crucial role in inflammation.
- In vitro Studies:
- Compounds structurally related to the target compound exhibited significant inhibition of COX-2 with IC50 values comparable to standard anti-inflammatory drugs like celecoxib (IC50 = 0.04 ± 0.01 μmol) .
- The presence of electron-releasing substituents such as chloromethyl groups has been linked to enhanced anti-inflammatory activity .
Structure-Activity Relationship (SAR)
The biological activity of thiazolo-pyridine derivatives is heavily influenced by their structural components. The SAR studies suggest that modifications at specific positions on the pyridine ring can significantly affect their pharmacological profiles.
| Compound | Position of Substituent | COX-2 Inhibition (IC50 μmol) |
|---|---|---|
| Compound A | Position 2 | 0.04 ± 0.09 |
| Compound B | Position 3 | 0.05 ± 0.02 |
| tert-butyl derivative | Position 2 (Chloromethyl) | Similar efficacy |
Antimicrobial Activity
While specific data on the antimicrobial activity of this compound is limited, related compounds have shown promising results against various bacterial strains.
- Antibacterial Effects:
Case Studies and Research Findings
- In Vivo Models:
- Mechanistic Insights:
Q & A
Q. What are the key considerations for optimizing the synthesis of this compound?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters. For example:
- Catalysts : Use palladium-based catalysts for cross-coupling reactions to improve yield .
- Solvents : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance nucleophilic substitution at the chloromethyl group.
- Temperature : Controlled heating (80–100°C) minimizes side reactions like hydrolysis of the tert-butyl ester .
- Continuous Flow Techniques : Implemented in industrial settings to enhance scalability .
- Validation : Monitor reaction progress via TLC or HPLC to ensure intermediate purity before proceeding .
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- NMR Spectroscopy : ¹H/¹³C NMR identifies structural features, such as the chloromethyl (–CH2Cl) and thiazolo-pyridine moieties .
- X-ray Crystallography : Resolves stereochemistry and confirms fused-ring geometry (e.g., dihydro-4H-thiazolo-pyridine) .
- Mass Spectrometry (HRMS) : Validates molecular weight and detects halogen isotopic patterns (e.g., chlorine) .
- HPLC-Purity Analysis : Ensures >95% purity for biological assays .
Q. How should stability and storage conditions be managed?
- Methodological Answer :
- Storage : Keep at –20°C in airtight, moisture-free containers to prevent ester hydrolysis or chloromethyl group degradation .
- Stability Testing : Conduct accelerated degradation studies under varying pH, temperature, and humidity to identify decomposition pathways .
Advanced Research Questions
Q. How can conflicting spectroscopic data (e.g., NMR vs. MS) be resolved?
- Methodological Answer :
- Step 1 : Repeat measurements under standardized conditions (e.g., deuterated solvents for NMR, ESI+ mode for MS) .
- Step 2 : Use 2D NMR (COSY, HSQC) to assign overlapping signals, particularly in the thiazolo-pyridine region .
- Step 3 : Cross-validate with computational tools (e.g., DFT calculations for NMR chemical shifts) .
- Contradiction Analysis : If MS shows unexpected adducts, investigate solvent impurities or in-source fragmentation .
Q. What experimental strategies address reactivity contradictions under different conditions?
- Methodological Answer :
- Controlled Reactivity Studies :
- Solvent Effects : Compare reactivity in polar vs. nonpolar solvents (e.g., dichloromethane vs. THF) for nucleophilic substitutions .
- Temperature Gradients : Perform kinetic studies (25–120°C) to map activation energy for side reactions .
- Additive Screening : Additives like DBU may stabilize intermediates during ring-closing steps .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to detect transient intermediates .
Q. How can computational modeling predict the compound’s interactions with biological targets?
- Methodological Answer :
- Docking Studies : Use crystal structure data (e.g., from X-ray reports) to build 3D models of the thiazolo-pyridine core .
- MD Simulations : Simulate binding dynamics with enzymes (e.g., kinases) to identify key residues interacting with the chloromethyl group .
- ADMET Prediction : Tools like SwissADME estimate bioavailability and metabolic stability based on logP and topological polar surface area .
Q. What strategies mitigate byproduct formation during scale-up?
- Methodological Answer :
- Byproduct Identification : Use LC-MS/MS to detect and characterize impurities (e.g., dechlorinated derivatives or ester hydrolysis products) .
- Process Optimization :
- Catalyst Loading : Reduce palladium catalyst to ≤1 mol% to minimize metal-mediated side reactions .
- Workup Protocols : Implement extraction with brine/NaHCO3 to remove acidic byproducts .
- Quality-by-Design (QbD) : Apply DOE to optimize parameters like stirring rate and reagent stoichiometry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
